molecular formula C17H15N3OS B2668771 2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034434-77-8

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2668771
CAS RN: 2034434-77-8
M. Wt: 309.39
InChI Key: GUYRHDNORFZAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has gained attention in recent years due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

A study on related N-[2-(1-pyrrolidinyl)ethyl]acetamides described the synthesis and biological evaluation of these compounds as opioid kappa agonists. The research explored variations in N-acyl, N-alkyl, and amino functions to discover potent compounds with potential applications in analgesia and opioid receptor modulation (Barlow et al., 1991).

Pharmacological Characterization

Another research focused on the pharmacological characterization of a novel κ-opioid receptor antagonist, showcasing its selectivity and potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Ligation Properties

Research on NCMPO-decorated pyridine N-oxide platforms emphasized their synthesis and ligation properties, particularly for lanthanide cations. Such studies reveal applications in materials science and coordination chemistry, focusing on the design of new ligands for metal complexation (Ouizem et al., 2014).

Structural Characterization of Copper Complexes

The synthesis and structural characterization of copper complexes with thioether-containing pyridylalkylamide ligands were studied, illustrating the relevance of these compounds in developing new coordination polymers with specific metal ion interactions (Zhao, 2015).

Chemical Synthesis and Inhibition Studies

A study on the synthesis of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside and its analogs highlighted its application as inhibitors for a specific glucosidase, pointing towards the chemical's role in biochemical research and potential therapeutic uses (Bedi et al., 1978).

properties

IUPAC Name

2-pyridin-3-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(9-13-3-1-6-18-10-13)20-11-14-4-2-7-19-17(14)15-5-8-22-12-15/h1-8,10,12H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYRHDNORFZAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.